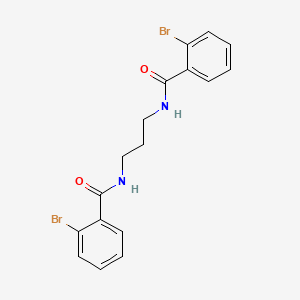![molecular formula C16H14ClN3O4 B4678282 N-1,3-benzodioxol-5-yl-2-[(2-chlorophenyl)acetyl]hydrazinecarboxamide](/img/structure/B4678282.png)
N-1,3-benzodioxol-5-yl-2-[(2-chlorophenyl)acetyl]hydrazinecarboxamide
Vue d'ensemble
Description
N-1,3-benzodioxol-5-yl-2-[(2-chlorophenyl)acetyl]hydrazinecarboxamide, commonly known as BDCRB, is a chemical compound that has been widely studied for its potential applications in scientific research. BDCRB is a hydrazinecarboxamide derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising tool for investigating various biological processes.
Mécanisme D'action
BDCRB is believed to exert its biological effects through the inhibition of various enzymes and signaling pathways. For example, it has been shown to inhibit protein kinase C, which plays a critical role in regulating cell growth and differentiation. BDCRB has also been found to inhibit nitric oxide synthase, which is involved in the production of nitric oxide, a signaling molecule that plays a role in various physiological processes.
Biochemical and Physiological Effects:
BDCRB has been found to exhibit a range of biochemical and physiological effects. In addition to its inhibition of protein kinase C and nitric oxide synthase, BDCRB has been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels). These properties make BDCRB a promising tool for investigating various biological processes and potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
BDCRB has several advantages for use in lab experiments. It is a highly specific inhibitor of protein kinase C and nitric oxide synthase, making it a useful tool for investigating the role of these enzymes in various biological processes. Additionally, BDCRB has been shown to exhibit low toxicity in vitro, making it a relatively safe compound to work with in lab experiments.
However, there are also limitations to the use of BDCRB in lab experiments. Its specificity for protein kinase C and nitric oxide synthase means that it may not be useful for investigating other signaling pathways or enzymes. Additionally, its effects may be dependent on the specific cell type and experimental conditions, making it important to carefully consider the experimental design when using BDCRB.
Orientations Futures
There are several potential future directions for research on BDCRB. One area of interest is its potential therapeutic applications, particularly in the treatment of cancer. BDCRB has been shown to inhibit the growth of various cancer cell lines, and further research is needed to determine its potential as a cancer treatment.
Another area of interest is the development of more specific and potent inhibitors of protein kinase C and nitric oxide synthase. BDCRB has been a useful tool for investigating the role of these enzymes, but more specific inhibitors could provide greater insight into their functions.
Overall, BDCRB is a promising compound for use in scientific research. Its ability to inhibit protein kinase C and nitric oxide synthase, as well as its potential therapeutic applications, make it an important tool for investigating various biological processes.
Applications De Recherche Scientifique
BDCRB has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biological activities, including inhibition of protein kinase C, inhibition of nitric oxide synthase, and inhibition of the growth of cancer cells. These properties make BDCRB a promising tool for investigating various biological processes, including signal transduction, angiogenesis, and cancer biology.
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[[2-(2-chlorophenyl)acetyl]amino]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O4/c17-12-4-2-1-3-10(12)7-15(21)19-20-16(22)18-11-5-6-13-14(8-11)24-9-23-13/h1-6,8H,7,9H2,(H,19,21)(H2,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMTYHKWIBPHEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NNC(=O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,4-dimethylphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B4678208.png)

![2-chloro-4,5-difluoro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4678222.png)
![ethyl 2-({[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4678228.png)


![3-phenyl-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B4678244.png)
![N~1~-(3-acetylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylbenzyl)glycinamide](/img/structure/B4678249.png)
![N-[3-(methylthio)phenyl]-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea](/img/structure/B4678257.png)

![4-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethoxy}benzonitrile](/img/structure/B4678270.png)

![N-{5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-(phenylsulfonyl)benzamide](/img/structure/B4678290.png)
![(5H-indeno[1,2-b]pyridin-5-ylidenemethyl)amine](/img/structure/B4678298.png)